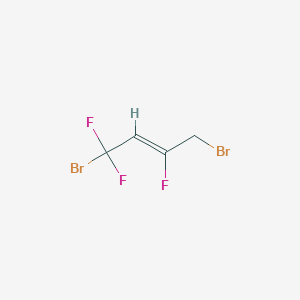
(Z)-1,4-dibromo-1,1,3-trifluorobut-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-1,4-dibromo-1,1,3-trifluorobut-2-ene is an organofluorine compound characterized by the presence of bromine and fluorine atoms attached to a butene backbone. The “Z” designation indicates the geometric configuration of the double bond, where the higher priority substituents are on the same side.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1,4-dibromo-1,1,3-trifluorobut-2-ene typically involves the addition of bromine to a fluorinated butene precursor. One common method is the bromination of 1,1,3-trifluorobut-2-ene using bromine (Br₂) in an inert solvent like carbon tetrachloride (CCl₄) under controlled temperature conditions to ensure the formation of the desired (Z)-isomer.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature and bromine concentration. This ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(Z)-1,4-dibromo-1,1,3-trifluorobut-2-ene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as hydroxide (OH⁻) or alkoxide (RO⁻) ions.
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form fluorinated alkynes or alkenes.
Addition Reactions: The double bond can participate in addition reactions with electrophiles like hydrogen halides (HX) or halogens (X₂).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Addition: Bromine (Br₂) or hydrogen bromide (HBr) in an inert solvent.
Major Products
Substitution: Formation of 1,4-dihydroxy-1,1,3-trifluorobut-2-ene.
Elimination: Formation of 1,1,3-trifluorobut-2-yne.
Addition: Formation of 1,4-dibromo-1,1,3,3-tetrafluorobutane.
Scientific Research Applications
Chemistry
In organic synthesis, (Z)-1,4-dibromo-1,1,3-trifluorobut-2-ene serves as a versatile intermediate for the preparation of more complex fluorinated compounds. Its unique structure allows for selective functionalization, making it valuable in the development of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound’s fluorinated nature enhances its metabolic stability and bioavailability, making it a candidate for drug development. It can be used to synthesize fluorinated analogs of biologically active molecules, potentially leading to new therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of specialty polymers and materials with unique properties, such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which (Z)-1,4-dibromo-1,1,3-trifluorobut-2-ene exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In biological systems, the fluorine atoms can enhance binding affinity to target proteins or enzymes, altering their activity.
Comparison with Similar Compounds
Similar Compounds
(E)-1,4-dibromo-1,1,3-trifluorobut-2-ene: The “E” isomer has the higher priority substituents on opposite sides of the double bond, leading to different reactivity and physical properties.
1,4-dibromo-1,1,3,3-tetrafluorobutane: Lacks the double bond, resulting in different chemical behavior and applications.
1,4-dichloro-1,1,3-trifluorobut-2-ene:
Uniqueness
(Z)-1,4-dibromo-1,1,3-trifluorobut-2-ene is unique due to its specific geometric configuration and the presence of both bromine and fluorine atoms. This combination imparts distinct chemical properties, such as reactivity and stability, making it valuable for specialized applications in various fields.
Properties
Molecular Formula |
C4H3Br2F3 |
|---|---|
Molecular Weight |
267.87 g/mol |
IUPAC Name |
(Z)-1,4-dibromo-1,1,3-trifluorobut-2-ene |
InChI |
InChI=1S/C4H3Br2F3/c5-2-3(7)1-4(6,8)9/h1H,2H2/b3-1- |
InChI Key |
LCTKXPQKSGIAQF-IWQZZHSRSA-N |
Isomeric SMILES |
C(/C(=C/C(F)(F)Br)/F)Br |
Canonical SMILES |
C(C(=CC(F)(F)Br)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















